2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-4-3-10-8(11)7-6(9(12)13)2-5-14-7/h3-4,6-7H,2,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWXIQOQYDGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
- Starting Materials: The synthesis often starts from commercially available amino acid derivatives or iminodiacetic acid precursors.
- Key Steps: Cyclization to form the imidazole ring, alkylation or acylation to introduce the methyl group on the imidazole nitrogen, and ring closure or functionalization to form the oxolane ring with the carboxylic acid substituent.
- Coupling Reactions: Use of coupling agents such as trifluoroacetic anhydride (TFAA) to form cyclic anhydrides, followed by ring-opening reactions with amines or amino acid derivatives.
- Protection/Deprotection: Use of protecting groups such as Boc or trityl groups on the imidazole nitrogen or amino functions to control regioselectivity and prevent side reactions.
Detailed Synthetic Routes from Research Studies
A representative synthetic approach described in the literature for analogues related to this compound involves:
Step 1: Formation of Cyclic Anhydride Intermediate
- Iminodiacetic acid or its derivatives are converted to cyclic anhydrides using trifluoroacetic anhydride in acetic anhydride or dicyclohexylcarbodiimide (DCC) in suitable solvents.
Step 2: Reaction with Histidine Derivatives
- The cyclic anhydride is reacted with histidine derivatives or 1-methylimidazole derivatives to form amide bonds, introducing the imidazole ring with the methyl substituent.
Step 3: Functionalization of Oxolane Ring
- The oxolane (tetrahydrofuran) ring is introduced or modified by ring closure reactions or by starting from oxolane-containing amino acid derivatives.
Step 4: Introduction of Carboxylic Acid Group
- The carboxylic acid function is either retained from the starting amino acid or introduced by hydrolysis of esters or nitriles in acidic or basic conditions.
Example Synthetic Scheme (Summarized)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Iminodiacetic acid + TFAA in Ac2O | Cyclic anhydride intermediate |
| 2 | Cyclic anhydride + 1-methylimidazole derivative | Amide formation with imidazole ring |
| 3 | Ring closure or functionalization | Formation of oxolane ring |
| 4 | Hydrolysis (acidic/basic) | Carboxylic acid group installation |
Alternative Methods and Modifications
- Alkylation of Iminodiacetic Acid: Alkylation with bromides or other alkyl halides to introduce side chains before cyclization.
- Use of Protected Histidine Derivatives: Protecting groups such as trityl or Boc on histidine allow selective reactions and facilitate purification.
- Microwave-Assisted Synthesis: Some protocols use microwave irradiation to accelerate coupling reactions.
- Purification: Techniques include crystallization, extraction, flash chromatography, and preparative HPLC depending on scale and purity requirements.
Research Outcomes and Data Analysis
Structure-Activity Relationship (SAR) Insights
- The imidazole ring, especially with the N-methyl substitution, is critical for biological activity.
- The carboxylic acid group on the oxolane ring is essential for enzyme binding and inhibition.
- Modifications on the side chains or ring substituents affect potency, solubility, and metabolic stability.
Representative Data Table: Inhibitory Activity and Stability
| Compound ID | Substituent (R1) | IC50 (μM) | Mouse Plasma Stability (t1/2, h) | LogD 7.4 | Solubility (μM) | Mouse Liver Microsome Stability (t1/2, min) |
|---|---|---|---|---|---|---|
| 1 (Parent) | -CO2Me | 2.9 | 6.4 | -2.05 | 154 | Not determined |
| 40 | -CONHMe | 0.6 | >24 | -2.29 | 151 | >40 |
| 44 | -CONHMe | 0.1 | >24 | -1.36 | 170 | >40 |
| 46 | -H | 0.5 | >24 | -0.84 | 198 | >40 |
Note: The above data illustrates that amide substitution (-CONHMe) improves inhibitory potency and metabolic stability compared to the methyl ester (-CO2Me) form.
Summary of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | Iminodiacetic acid derivatives, protected histidine or imidazole derivatives |
| Key reactions | Cyclization using TFAA, amide coupling, alkylation, ring closure |
| Functional group manipulation | Ester hydrolysis, amide formation, nitrile hydrolysis |
| Purification | Extraction, crystallization, chromatography |
| Catalysts/Conditions | Copper(I) iodide, carbonate bases, microwave heating, DMF solvent |
| Challenges | Regioisomer separation, scale-up purification |
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification and amide coupling under standard conditions. These reactions are critical for modifying solubility and bioactivity:
-
Mechanism : Carbodiimide reagents (e.g., EDC, HATU) activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines or alcohols to yield amides or esters, respectively .
-
Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction efficiency by stabilizing intermediates.
Hydrolysis and Decarboxylation
The carboxylic acid moiety participates in pH-dependent transformations:
-
Acidic Hydrolysis : Reverts esters to carboxylic acids under strong acid (e.g., HCl) at elevated temperatures.
-
Base-Mediated Decarboxylation : At high pH, the compound loses CO₂ to form 2-(1-methyl-1H-imidazol-2-yl)oxolane derivatives.
Conditions :
Imidazole Ring Functionalization
The imidazole ring undergoes electrophilic substitution and coordination reactions:
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | Enhances lipophilicity |
| Metal Coordination | Transition metals (e.g., Zn²⁺, Cu²⁺) | Catalyst design or bioinorganic studies |
-
Regioselectivity : Alkylation occurs preferentially at the imidazole N1 position due to steric and electronic effects .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Triazole Formation : Reacts with hydrazines under acidic conditions to form triazolo derivatives .
-
Oxadiazole Synthesis : Condensation with hydroxylamine yields 1,3,4-oxadiazoles, which exhibit enhanced metabolic stability .
Example Reaction :
text2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid + Hydrazine → [1,2,4]Triazolo derivative (Yield: 58–72%) [5]
Biological Activity Modulation
Reaction products demonstrate pharmacological relevance:
-
Antimicrobial Derivatives : Amides and esters show improved biofilm penetration.
-
Enzyme Inhibition : Carboxylic acid analogs act as insulin-degrading enzyme (IDE) inhibitors, with IC₅₀ values <10µM .
Stability and Degradation
-
Thermal Stability : Stable below 150°C; decomposes via imidazole ring oxidation at higher temperatures.
-
Photodegradation : UV exposure induces radical formation, necessitating light-protected storage.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Key Observations:
Ring System Differences : The fused imidazo-pyridine in 21801-79-6 introduces aromaticity and planar rigidity, contrasting with the oxolane’s conformational flexibility .
Functional Group Effects : The nitro group in 2-(2-nitrophenyl)oxolane-3-carboxylic acid introduces strong electron-withdrawing effects, likely reducing solubility compared to the methyl-imidazole analog .
Notes
Data Gaps: Limited empirical data on logP, pKa, and biological activity for 2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid necessitate further experimental validation.
Stereochemical Impact : The rac-(2R,3R) configuration warrants enantiomeric resolution studies to isolate pharmacologically active forms.
Synthetic Routes : Evidence highlights the use of Enamine Ltd.’s building blocks (e.g., EN300-169802) for derivatization, suggesting modular synthesis pathways .
Safety and Handling: No MSDS or toxicity data are available in the provided evidence; standard precautions for carboxylic acids and imidazoles should apply.
Biological Activity
2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid is a heterocyclic compound that combines an oxolane ring with an imidazole moiety. Its unique structure has drawn attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 196.20 g/mol
- CAS Number : 1807940-15-3
Research indicates that 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid interacts with various biological targets, primarily through binding to specific proteins or enzymes. This interaction can modulate enzyme activity and influence cellular pathways, which is crucial for understanding its therapeutic applications.
Enzyme Modulation
Studies have demonstrated that this compound can act as a modulator of enzyme activity. For instance, it has shown promise in inhibiting certain kinases, which play a vital role in cell signaling pathways. Such inhibition could potentially lead to therapeutic effects in diseases where these pathways are dysregulated.
Anticancer Activity
In vitro studies on human cervical (HeLa) and lung carcinoma (A549) cell lines have been conducted to evaluate the cytotoxic effects of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid. The results indicated that at concentrations of 1, 5, and 25 μM, the compound did not exhibit statistically significant cytotoxicity against these cancer cell lines, suggesting a selective mechanism of action that may not directly kill cancer cells but could inhibit their growth through other pathways .
Case Studies
A notable study highlighted the compound's potential as a TRPV4 antagonist. In this context, derivatives of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid were synthesized and tested for their ability to selectively inhibit TRPV4 channels over TRPV1 channels. The findings revealed that certain derivatives displayed significant antagonistic activity, making them potential pharmacological tools for studying TRPV4-related physiological processes .
Comparative Analysis
To understand the uniqueness of 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid compared to similar compounds, the following table summarizes key structural and functional differences:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Amino-1H-imidazole-2-carboxylic acid | 0.82 | Contains an amino group which alters reactivity |
| 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid | 0.78 | Ethyl substitution affects solubility |
| 2-(1H-Imidazol-1-yl)acetic acid | 0.74 | Lacks oxolane structure; simpler molecular framework |
| Methyl 1-methyl-1H-imidazole-2-carboxylate | 0.90 | Methyl ester form affects reactivity |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 0.87 | Ethyl group alters lipophilicity |
The unique combination of an oxolane ring with an imidazole moiety distinguishes this compound from others, potentially enhancing its biological activity and synthetic utility.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via refluxing in acetic acid with sodium acetate as a catalyst, typically for 1–5 hours, followed by precipitation and recrystallization. For example, analogous imidazole derivatives are prepared by reacting precursors (e.g., 3-formyl-indole-2-carboxylic acid) with aminothiazolones under acidic conditions . Optimization involves adjusting molar ratios (e.g., 1.1:1 aldehyde-to-thiazolone), monitoring reaction completion via TLC, and selecting recrystallization solvents (e.g., DMF/acetic acid mixtures) for purity .
Q. How should researchers handle the compound's stability and hygroscopicity during experimental procedures?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Hygroscopicity is mitigated by using anhydrous solvents (e.g., dried DMF) during synthesis and handling in gloveboxes. Safety data sheets recommend avoiding moisture and direct light exposure during storage .
Q. What analytical techniques are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for imidazole moieties), - and -NMR to confirm substituent positions, and X-ray crystallography for absolute stereochemistry determination. For enantiomeric purity, chiral HPLC columns or polarimetry are recommended .
Advanced Research Questions
Q. How can computational methods like molecular dynamics (MD) simulations predict the compound's interactions with biological targets?
- Methodological Answer : MD simulations (e.g., 100-ns trajectories) analyze binding stability via RMSD plots and hydrogen-bonding networks. For example, docking studies with SARS-CoV-2 M protease used force fields (AMBER/CHARMM) to validate interactions between imidazole derivatives and catalytic dyads . Free energy calculations (MM-PBSA) further refine affinity predictions .
Q. What strategies resolve enantiomeric mixtures during synthesis of the compound's chiral derivatives?
- Methodological Answer : Chiral resolution employs diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes). details enantioselective synthesis of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carboxylic acid via chiral auxiliaries, with ee% verified by chiral HPLC .
Q. How do researchers address discrepancies in crystallographic data when determining the compound's solid-state structure?
- Methodological Answer : Contradictions in X-ray data (e.g., occupancy or thermal parameter mismatches) are resolved using SHELXL refinement tools. Iterative cycles of structure solution (SHELXS) and refinement (SHELXL) with TWIN/BASF commands correct for twinning or disorder . High-resolution data (>1.0 Å) and Hirshfeld surface analysis further validate packing interactions .
Q. In structure-activity relationship (SAR) studies, how does modifying the oxolane or imidazole moieties affect biological activity?
- Methodological Answer : Substituent effects are tested via systematic derivatization. For instance, replacing oxolane with pyrimidine (as in ’s compound 28) alters π-π stacking in kinase assays. Bioactivity is quantified via IC measurements, with logP and polar surface area calculations (e.g., using ChemAxon) correlating changes to membrane permeability .
Q. What methodological considerations are critical when designing kinetic studies to evaluate the compound's reactivity in solution?
- Methodological Answer : Monitor reaction progress using in situ techniques like FTIR or UV-Vis spectroscopy. For hydrolysis studies, maintain controlled pH (buffered solutions) and temperature (via jacketed reactors). Rate constants (k) are derived from pseudo-first-order plots, with activation parameters (ΔH‡, ΔS‡) calculated via Eyring analysis .
Notes
- Data Tables : Key parameters (e.g., reaction times, ee%, IC) should be tabulated for comparative analysis.
- Contradictions : Conflicting synthesis yields may arise from solvent purity (e.g., anhydrous vs. technical-grade acetic acid), necessitating reproducibility protocols .
- Authority : Methods are validated against peer-reviewed protocols from journals like Journal of Medicinal Chemistry and Biopolymers and Cell .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
